Protopapaverine
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Overview
Description
Protopapaverine is an isoquinoline alkaloid derived from the opium poppy plant, Papaver somniferum It is structurally related to papaverine, another well-known alkaloid
Preparation Methods
Synthetic Routes and Reaction Conditions
Protopapaverine can be synthesized through several methods. One common approach involves the Bischler-Napieralski cyclization, which is used to form the isoquinoline ring system. This method typically involves the condensation of a β-phenylethylamine derivative with a carboxylic acid derivative, followed by cyclization under acidic conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from opium poppy plants. The process includes harvesting the plant material, extracting the alkaloids using solvents, and purifying the desired compound through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Protopapaverine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various quinoline derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Protopapaverine has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other isoquinoline alkaloids and related compounds.
Biology: this compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research has explored its potential therapeutic effects, including vasodilation and smooth muscle relaxation.
Industry: This compound is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
Protopapaverine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP and cyclic GMP levels. This results in the relaxation of smooth muscle cells and vasodilation. Additionally, this compound may interact with calcium channels, further contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Papaverine: A closely related alkaloid with similar vasodilatory and smooth muscle relaxant properties.
Noscapine: Another isoquinoline alkaloid with antitussive and anticancer properties.
Codeine: An opium alkaloid with analgesic and antitussive effects.
Uniqueness
Protopapaverine is unique due to its specific structural features and pharmacological profile. Unlike papaverine, this compound has additional hydroxyl and methoxy groups, which may contribute to its distinct biological activities. Its ability to inhibit phosphodiesterase enzymes and interact with calcium channels sets it apart from other similar compounds .
Properties
CAS No. |
83803-44-5 |
---|---|
Molecular Formula |
C19H19NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-7-hydroxy-2-methylisoquinolin-6-one |
InChI |
InChI=1S/C19H19NO4/c1-20-7-6-13-10-16(21)17(22)11-14(13)15(20)8-12-4-5-18(23-2)19(9-12)24-3/h4-7,9-11,22H,8H2,1-3H3 |
InChI Key |
WBMGWJGLUWZFEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=CC(=O)C(=CC2=C1CC3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
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